molecular formula C22H25N3O3 B2834545 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034387-82-9

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2834545
CAS No.: 2034387-82-9
M. Wt: 379.46
InChI Key: VVYJDGDNRHFBJS-UHFFFAOYSA-N
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Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinyl-pyridine moiety linked to a phenyl-tetrahydropyran carboxamide, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl-pyridine intermediate, followed by its coupling with the phenyl-tetrahydropyran carboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a pyrrolidinyl-pyridine core with a phenyl-tetrahydropyran carboxamide moiety.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-20-7-4-10-25(20)19-13-17(14-23-16-19)15-24-21(27)22(8-11-28-12-9-22)18-5-2-1-3-6-18/h1-3,5-6,13-14,16H,4,7-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYJDGDNRHFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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